Calciumhexadecan-1-olatehexadecanoate

Description

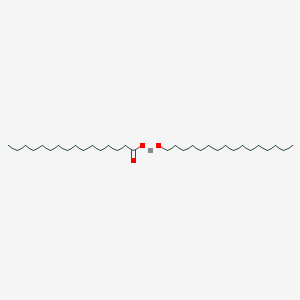

Calciumhexadecan-1-olatehexadecanoate is a calcium-based compound combining two distinct ligands: hexadecan-1-olate (the deprotonated form of hexadecan-1-ol, or cetyl alcohol) and hexadecanoate (the conjugate base of hexadecanoic acid, or palmitic acid).

Properties

Molecular Formula |

C32H64CaO3 |

|---|---|

Molecular Weight |

536.9 g/mol |

IUPAC Name |

calcium;hexadecanoate;hexadecan-1-olate |

InChI |

InChI=1S/C16H32O2.C16H33O.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-15H2,1H3,(H,17,18);2-16H2,1H3;/q;-1;+2/p-1 |

InChI Key |

XOWAKHGTKAQDNQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calciumhexadecan-1-olatehexadecanoate typically involves the reaction of calcium salts with hexadecan-1-ol and hexadecanoic acid. The reaction conditions often include:

Temperature: Moderate temperatures are usually sufficient to facilitate the reaction.

Solvent: Organic solvents such as ethanol or methanol are commonly used.

Catalysts: In some cases, catalysts may be employed to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

Mixing: Calcium salts are mixed with hexadecan-1-ol and hexadecanoic acid in a suitable solvent.

Reaction: The mixture is heated to the desired temperature to promote the reaction.

Purification: The product is purified through filtration, crystallization, or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Calciumhexadecan-1-olatehexadecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Calciumhexadecan-1-olatehexadecanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Medicine: Research is ongoing to explore its potential therapeutic uses, including drug delivery systems.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of calciumhexadecan-1-olatehexadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and affect the fluidity and permeability of cell membranes. These interactions are mediated through specific binding sites and pathways that are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

discusses hexamethylene diisocyanate, a reactive isocyanate compound used in polymer production, which is chemically unrelated .

Key Limitations of the Provided Evidence:

Structural Relevance: None of the compounds in the evidence share calcium’s coordination chemistry, carboxylate/alkoxide ligands, or mixed-ligand salt characteristics.

Data Gaps: No CAS numbers, physicochemical properties, or comparative studies involving Calciumhexadecan-1-olatehexadecanoate are available in the provided sources.

Hypothetical Comparison Based on General Knowledge

While the evidence lacks relevant data, a theoretical comparison with analogous calcium salts could include:

Table 1: General Properties of Calcium Salts (Hypothetical)

| Compound | Melting Point (°C) | Solubility | Common Applications |

|---|---|---|---|

| Calcium stearate | 150–160 | Insoluble in water | Lubricant, PVC stabilizer |

| Calcium palmitate | 120–130 | Insoluble in water | Food additive, cosmetics |

| This compound* | N/A | N/A | Hypothetical: Stabilizers |

*No experimental data available; properties inferred from structural analogs.

Key Differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.